Ammonium thymolphthalein monophosphate

Overview

Description

Ammonium thymolphthalein monophosphate is a chemical compound used primarily as a substrate in biochemical assays, particularly for the determination of alkaline and acid phosphatase activities in serum . This compound is known for its stability and effectiveness in producing reliable results in enzymatic assays .

Preparation Methods

The synthesis of ammonium thymolphthalein monophosphate involves the reaction of thymolphthalein with phosphoric acid, followed by neutralization with ammonium hydroxide . The reaction conditions typically include:

Temperature: Room temperature

Solvent: Aqueous medium

pH: Adjusted to neutral using ammonium hydroxide

Industrial production methods are similar but scaled up to accommodate larger quantities. The process ensures the purity and stability of the final product, making it suitable for use in various biochemical applications .

Chemical Reactions Analysis

Ammonium thymolphthalein monophosphate undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions are less common but can occur under specific conditions involving strong oxidizing or reducing agents.

Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include:

Alkaline Phosphatase:

pH 10.1 in diethanolamine bufferAcid Phosphatase:

pH 5.9 in citrate bufferThe major products formed from these reactions are thymolphthalein and inorganic phosphate .

Scientific Research Applications

Ammonium thymolphthalein monophosphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ammonium thymolphthalein monophosphate involves its hydrolysis by phosphatase enzymes. The compound serves as a substrate for these enzymes, which catalyze the removal of the phosphate group, resulting in the formation of thymolphthalein and inorganic phosphate . This reaction is used to measure the activity of phosphatase enzymes in various samples.

Comparison with Similar Compounds

Ammonium thymolphthalein monophosphate is compared with other similar compounds such as:

Phenolphthalein Monophosphate: Another substrate used in phosphatase assays, but with different stability and reactivity properties.

β-Glycerophosphate: Commonly used in phosphatase assays but less stable compared to thymolphthalein monophosphate.

The uniqueness of this compound lies in its stability and effectiveness as a substrate, making it a preferred choice in many biochemical assays .

Biological Activity

Ammonium thymolphthalein monophosphate (ATMP) is a significant compound in biochemistry, primarily recognized for its role as a substrate in enzymatic assays, particularly for alkaline and acid phosphatase activities. This article delves into the biological activity of ATMP, highlighting its mechanisms, applications, and comparative advantages over other substrates.

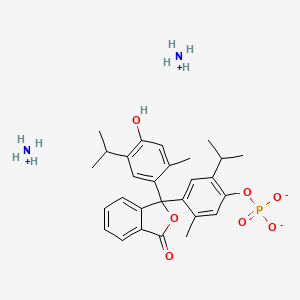

Chemical Structure and Composition

ATMP is a derivative of thymolphthalein with the molecular formula and a molecular weight of approximately 572.49 g/mol. Its chromogenic properties allow it to change color in response to pH variations, which is crucial for detecting enzymatic activities.

Mechanism of Action

The biological activity of ATMP is primarily linked to its hydrolysis by phosphatase enzymes. When these enzymes cleave the phosphate group from ATMP, thymolphthalein is released, leading to a detectable color change that correlates with enzyme activity levels. This reaction can be summarized as follows:

Applications in Biochemistry

ATMP serves multiple roles in biochemical research and clinical diagnostics:

- Enzymatic Assays : It is widely used as a substrate for measuring alkaline and acid phosphatase activities in serum samples, aiding in the diagnosis of various conditions, including prostate cancer.

- Clinical Diagnostics : Its specificity for prostatic acid phosphatase makes it particularly valuable in clinical settings for detecting prostate health issues.

- Quality Control : In pharmaceutical and biotechnology industries, ATMP is employed to ensure the accuracy of enzymatic assays.

Comparative Analysis with Similar Compounds

| Compound | Stability | Specificity | Reaction Time |

|---|---|---|---|

| This compound | High | High for prostatic acid phosphatase | 5-30 minutes |

| Phenolphthalein Monophosphate | Moderate | Variable | 10-30 minutes |

| β-Glycerophosphate | Low | General | 15-60 minutes |

ATMP demonstrates superior stability compared to other substrates like β-glycerophosphate, allowing for longer-lasting reagent solutions and more reliable assay results.

Research Findings and Case Studies

-

Specificity Studies

Research indicates that ATMP exhibits greater specificity for prostatic acid phosphatase compared to traditional substrates. A study highlighted its effectiveness in differentiating between various isoenzymes present in serum from patients with nonprostatic diseases . -

Clinical Application

In clinical settings, ATMP has shown significant promise in prostate cancer diagnostics. A comparative study demonstrated that assays using ATMP provided more reliable results than those using sodium thymolphthalein monophosphate due to its enhanced specificity and sensitivity . -

Enzymatic Activity Measurement

A study utilizing low-level laser therapy on human osteoblastic cells evaluated ALP activity through the release of thymolphthalein from ATMP. Results indicated that this method not only provided accurate enzyme activity measurements but also facilitated real-time monitoring of cellular responses .

Properties

IUPAC Name |

diazanium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31O7P.2H3N/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;;/h7-16,29H,1-6H3,(H2,31,32,33);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNZZLIMKDQLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)([O-])[O-])C(C)C)C(C)C)O.[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51027-02-2 | |

| Record name | Ammonium thymolphthalein monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051027022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using ammonium thymolphthalein monophosphate as a substrate for alkaline and acid phosphatase determination compared to existing methods?

A1: this compound offers several benefits as a substrate for phosphatase assays:

- Increased Stability: The ammonium salt demonstrates superior stability compared to the previously used sodium salt []. This stability translates to longer-lasting substrate solutions and working reagents, enhancing the practicality of the assay.

- Rapid Analysis: The method allows for the determination of alkaline phosphatase activity in just 5 minutes and acid phosphatase activity in 30 minutes [], making it a relatively fast analytical technique.

- Specificity: The substrate exhibits good specificity for bone and liver alkaline phosphatase, as well as prostatic acid phosphatase []. This selectivity is valuable for targeted enzyme analysis in biological samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.